

Application Notes and Protocols for Cell Viability Assay with Pifusertib Hydrochloride

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Compound of Interest

Compound Name: Pifusertib hydrochloride

Cat. No.: B10824939

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Introduction

Pifusertib hydrochloride, also known as TAS-117, is a potent and selective, orally active allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B).^{[1][2][3]} It demonstrates high affinity for all three Akt isoforms, with IC₅₀ values of 4.8 nM for Akt1, 1.6 nM for Akt2, and 44 nM for Akt3.^{[1][2][3]} The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting Akt, **Pifusertib hydrochloride** effectively blocks downstream signaling, leading to the induction of apoptosis and autophagy in cancer cells.^{[1][2][3]} These application notes provide detailed protocols for assessing the cytotoxic effects of **Pifusertib hydrochloride** on cancer cell lines using common cell viability assays.

Mechanism of Action

Pifusertib hydrochloride is an allosteric inhibitor, meaning it binds to a site on the Akt enzyme distinct from the ATP-binding pocket. This binding induces a conformational change in the kinase, preventing its phosphorylation and subsequent activation. The inhibition of Akt phosphorylation blocks the activation of downstream effector proteins, such as mTOR, and prevents the phosphorylation of pro-apoptotic proteins like BAD and the transcription factor FOXO1. This ultimately leads to cell cycle arrest and programmed cell death.

Data Presentation

The following tables summarize the in vitro efficacy of **Pifusertib hydrochloride** against its target kinases and its cytotoxic effects on various cancer cell lines.

Table 1: Inhibitory Activity of **Pifusertib Hydrochloride** against Akt Isoforms

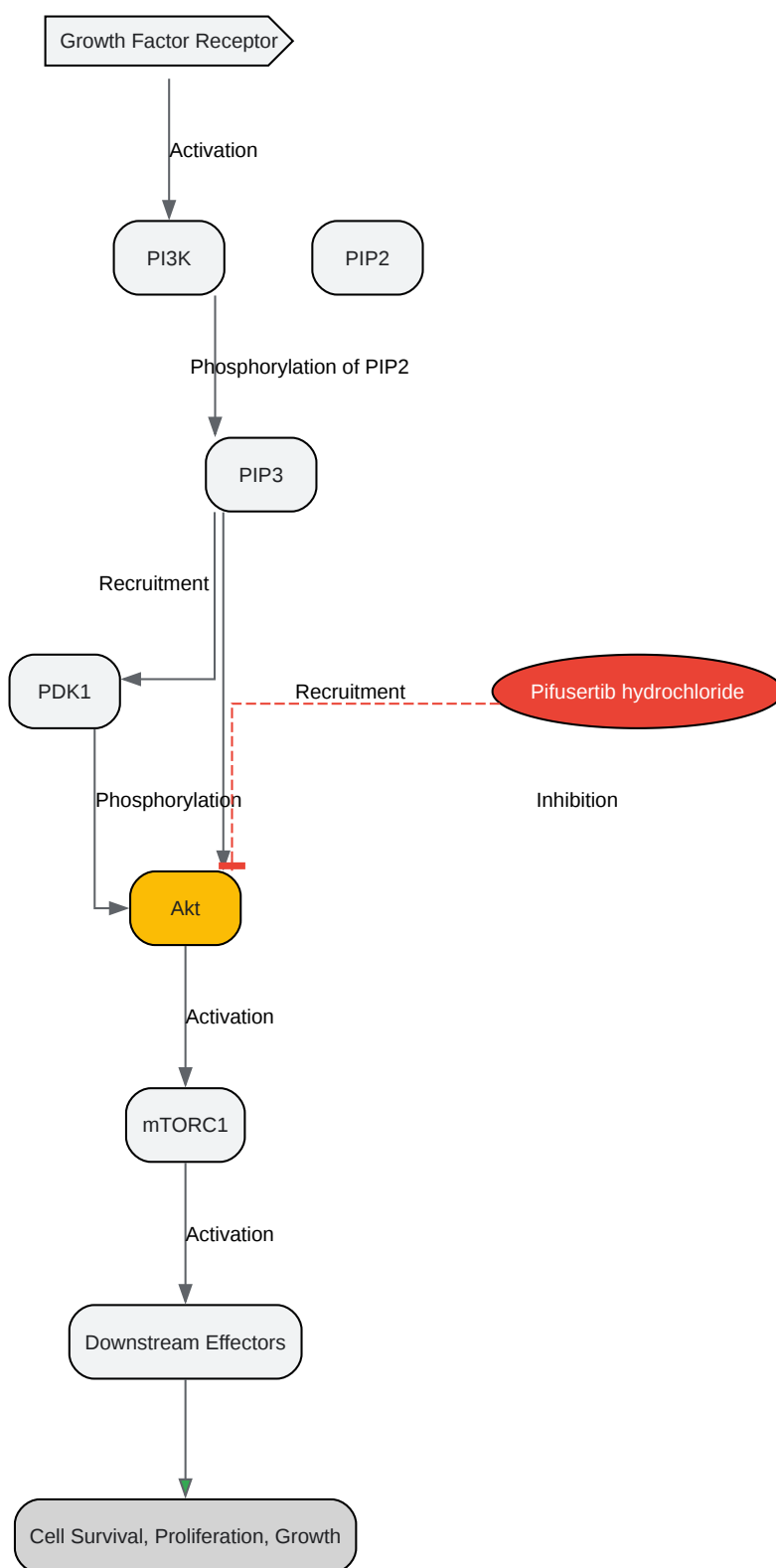
Target	IC50 (nM)
Akt1	4.8[1][2][3]
Akt2	1.6[1][2][3]
Akt3	44[1][2][3]

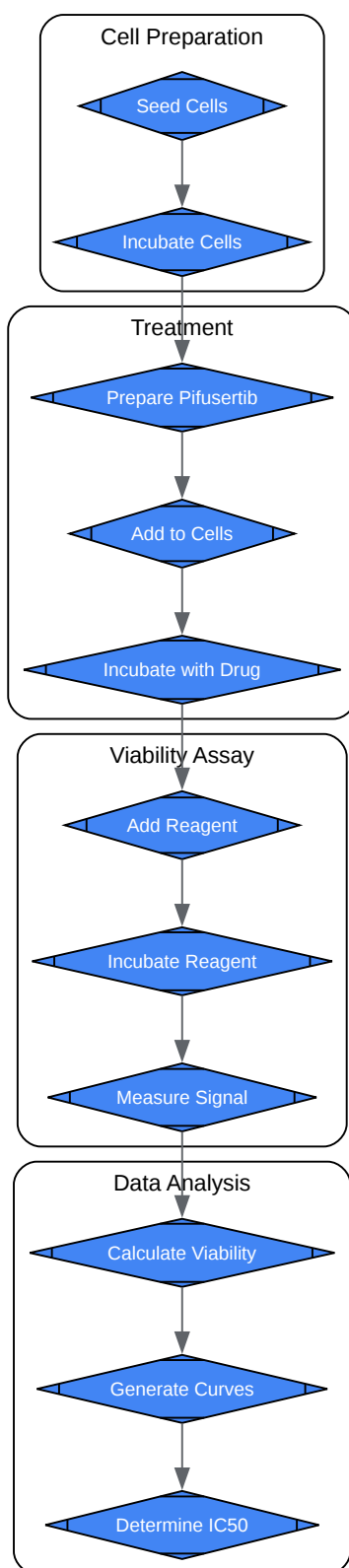
Table 2: In Vitro Cytotoxicity of **Pifusertib Hydrochloride** in Cancer Cell Lines

Cell Line	Cancer Type	Assay	Incubation Time	Observed Effect	Reference
Multiple Myeloma (MM) cell lines (with high baseline p-Akt)	Multiple Myeloma	Cell Viability Assay	72 hours	Induced significant growth inhibition.	[1] [3]
Breast Cancer cell lines	Breast Cancer	Proliferation Assay	Not Specified	Inhibits proliferation.	[4] [5]
Ovarian Cancer cell lines	Ovarian Cancer	Proliferation Assay	Not Specified	Inhibits proliferation.	[4] [5]
Gastric Cancer cell lines	Gastric Cancer	Proliferation Assay	Not Specified	Inhibits proliferation.	[4] [6] [7]
Endometrial Cancer cell lines	Endometrial Cancer	Proliferation Assay	Not Specified	Inhibits proliferation.	[4] [5]

Note: Specific IC50 values from cell viability assays for many cell lines are not readily available in the public domain. The provided information is based on qualitative descriptions of cytotoxic effects.

Mandatory Visualizations





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